molecular formula C13H16Cl2N2O2S B2731855 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448053-45-9

1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2731855
CAS No.: 1448053-45-9
M. Wt: 335.24
InChI Key: CTAGVJJXHCSPOE-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and methoxythiolan groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with phosgene or a similar reagent to form the corresponding isocyanate.

    Introduction of the Methoxythiolan Group: The isocyanate intermediate is then reacted with 3-methoxythiolan-3-ylmethanol under controlled conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Using batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea or aromatic ring.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]thiourea
  • 1-(3,4-Dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]carbamate

Uniqueness

  • Structural Features : The presence of both dichlorophenyl and methoxythiolan groups.
  • Biological Activity : Potential for unique interactions with biological targets.
  • Chemical Properties : Distinct reactivity due to the combination of functional groups.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-19-13(4-5-20-8-13)7-16-12(18)17-9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAGVJJXHCSPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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